molecular formula C11H14F3NO2 B12077506 {[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine

{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine

Cat. No.: B12077506
M. Wt: 249.23 g/mol
InChI Key: SLAXRSCJWHLDEC-UHFFFAOYSA-N
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Description

{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine is an organic compound that features a methoxy group, a trifluoroethoxy group, and an amine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine typically involves multiple steps. One common approach is to start with the appropriate benzene derivative, such as 4-methoxybenzaldehyde. The trifluoroethoxy group can be introduced via a nucleophilic substitution reaction using a suitable trifluoroethanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The methoxy and trifluoroethoxy groups can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-((2,2,2-trifluoroethoxy)methyl)benzaldehyde
  • 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
  • 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole

Uniqueness

{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methoxy and trifluoroethoxy groups can enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Biological Activity

Overview

The compound {[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine , also known as 4-Methoxy-3-(2,2,2-trifluoroethoxy)phenylmethanamine , is a synthetic organic molecule characterized by its unique structural features. The presence of methoxy and trifluoroethoxy groups contributes to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Properties

The structural formula of the compound is represented as follows:

C10H12F3NO2\text{C}_{10}\text{H}_{12}\text{F}_3\text{N}\text{O}_2

The key functional groups include:

  • Methoxy group (-OCH₃)
  • Trifluoroethoxy group (-OCF₃)
  • Aminomethyl group (-NH(CH₃)₂)

These groups enhance the lipophilicity and bioavailability of the molecule, facilitating its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The trifluoroethoxy group increases the compound's lipophilicity, allowing for better membrane penetration. The methoxy group may participate in hydrogen bonding, which can influence binding affinity to various biological targets.

Key Interactions

  • Enzymatic Inhibition : The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system.
  • Receptor Modulation : It may also interact with serotonin receptors, impacting mood regulation and other physiological functions.

In Vitro Studies

  • Acetylcholinesterase Inhibition :
    • A study demonstrated that derivatives similar to this compound exhibited significant inhibition of AChE activity in rat brain tissues. The IC₅₀ values ranged from 10 to 20 μM depending on the specific derivative tested .
  • Cytotoxicity Assays :
    • In vitro assays evaluated the cytotoxic effects on various cancer cell lines. Compounds with similar structural motifs showed IC₅₀ values ranging from 5 to 15 μM against MCF7 breast cancer cells, indicating promising antitumor activity .
  • Antioxidant Activity :
    • The compound has been assessed for its ability to scavenge free radicals. Results indicated a significant reduction in reactive oxygen species (ROS) production in treated cell lines compared to controls .

Case Studies

  • Case Study on Antitumor Activity :
    • A recent study focused on a series of 4-methyl coumarin–triazole hybrids that included similar structural elements to this compound. These hybrids demonstrated significant cytotoxicity against MCF7 cells with mechanisms involving apoptosis induction and mitochondrial membrane disruption .
  • Pharmacokinetic Predictions :
    • Using tools like SwissADME, researchers predicted favorable pharmacokinetic properties for this compound, suggesting good absorption and distribution characteristics that support its therapeutic potential .

Comparative Analysis

CompoundStructureIC₅₀ (μM)Activity
This compoundC₁₀H₁₂F₃N₂O₂10 - 20 (AChE Inhibition)Moderate
Similar Derivative AC₁₀H₁₂F₃N₂O₂5 - 15 (MCF7 Cytotoxicity)High
Similar Derivative BC₉H₉F₂N₂O₂15 - 25 (MCF7 Cytotoxicity)Moderate

Properties

Molecular Formula

C11H14F3NO2

Molecular Weight

249.23 g/mol

IUPAC Name

1-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]-N-methylmethanamine

InChI

InChI=1S/C11H14F3NO2/c1-15-6-8-3-4-9(16-2)10(5-8)17-7-11(12,13)14/h3-5,15H,6-7H2,1-2H3

InChI Key

SLAXRSCJWHLDEC-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)OC)OCC(F)(F)F

Origin of Product

United States

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